molecular formula C10H14O5 B3005438 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid CAS No. 91950-60-6

7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid

Cat. No.: B3005438
CAS No.: 91950-60-6
M. Wt: 214.217
InChI Key: GCJNIDAPJWNQCP-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is a spirocyclic compound characterized by a central bicyclic structure where a seven-membered oxolane ring is fused to a five-membered carbocyclic ring via a shared spiro carbon.

Properties

IUPAC Name

7-oxaspiro[3.5]nonane-2,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-7(12)10(8(13)14)5-9(6-10)1-3-15-4-2-9/h1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJNIDAPJWNQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diacid chloride in the presence of a base, leading to the formation of the spirocyclic structure . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Dicarboxylic Acids and Esters

Table 1: Structural and Physicochemical Properties of Selected Spiro Compounds
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid None (parent compound) C₉H₁₂O₅ 200.19 High polarity due to dual -COOH groups; potential synthetic intermediate
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid Phenyl, dual oxygen atoms (6,8-dioxa) C₁₇H₁₈O₆ 318.33 Enhanced lipophilicity from phenyl group; used in polymer precursor synthesis
Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate Diisopropyl ester, phenyl, dioxa C₂₃H₃₀O₆ 414.48 Improved solubility in organic solvents; medicinal chemistry applications
2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid Boc-protected amine, aza substitution C₁₃H₂₁NO₅ 271.31 Enhanced stability for peptide coupling; bioactive intermediate
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride Amino group, hydrochloride salt C₁₀H₁₃ClN₂O₂ 228.68 Polar, charged; potential for targeting ion channels or transporters
Key Observations:
  • Substituent Effects : The addition of phenyl groups (e.g., 7-phenyl derivative) increases lipophilicity (logP), which may enhance membrane permeability but could violate Lipinski’s rule for drug-likeness .
  • Esterification: Diethyl or diisopropyl esters (e.g., diisopropyl ester in ) improve solubility in non-polar solvents, making them suitable for organic synthesis.
  • Aza-Substitution : Nitrogen-containing analogs (e.g., 2-aza-spiro compounds) exhibit altered hydrogen-bonding capabilities, influencing binding to biological targets like enzymes .
Key Observations:
  • Fungal Enzyme Inhibition: Bicyclic analogs (e.g., 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione) show strong binding to fungal enzymes (−5.19 kcal/mol), suggesting that the spiro core may stabilize enzyme-ligand interactions .
  • Anti-inflammatory Potential: Derivatives like 2,5-O-Methylene-D-mannitol exhibit high affinity for inflammatory cytokines (e.g., TNF-α: −8.56 kcal/mol), highlighting the role of oxygen-rich spiro structures in modulating immune responses .

Biological Activity

7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is a spirocyclic compound characterized by its unique structural features, including two carboxylic acid groups. This structure allows for diverse chemical reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is C9H14O4C_9H_{14}O_4 with a molecular weight of approximately 202.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity and influencing various biochemical pathways. The spirocyclic structure may enable the compound to fit into unique binding sites, enhancing its binding affinity to biological targets.

Biological Interactions

Research indicates that this compound can influence several biological processes through its interactions with proteins and enzymes:

  • Binding Affinity : The presence of two carboxylic acid groups enhances the compound's ability to form hydrogen bonds, which is pivotal in understanding its mechanism of action and therapeutic applications.
  • Enzyme Modulation : Studies suggest that this compound may modulate the activity of certain enzymes, potentially leading to therapeutic effects in various diseases.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Initial in vitro studies demonstrated that the compound interacts with specific enzymes involved in metabolic pathways, suggesting potential applications in drug development.
  • Therapeutic Potential : Ongoing research is focused on evaluating the compound's therapeutic potential, particularly in cancer treatment due to its ability to bind effectively to over-expressed enzymes in cancer cell lines .

Case Study 1: Interaction with NQO1

A study highlighted the interaction of this compound with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in many cancer types. The compound's structural features allowed it to bind effectively at the active site, enhancing the reduction of benzimidazolequinone substrates, which may lead to improved therapeutic outcomes in cancer treatment .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound. Results indicated that the compound exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models, suggesting its potential use as a protective agent against oxidative damage in various diseases.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
This compoundC9H14O4202.23Enzyme modulation, antioxidant activity
7-Oxaspiro[3.5]nonane-2-carboxylic acidC9H14O3170.21Moderate enzyme interaction
2-Oxaspiro[3.5]nonane-7-carboxylic acidC9H14O3170.21Limited biological activity

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